molecular formula C35H30ClN3O3S B11087915 N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide

N-[(1Z)-3-(2-chlorophenyl)-2-cyano-1-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-5-phenylpent-1-en-1-yl]benzamide

Cat. No.: B11087915
M. Wt: 608.1 g/mol
InChI Key: VVFHERLXPOSIID-OZMGXUMRSA-N
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Description

N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, a chlorophenyl group, and a dimethylphenylamino group, among others. Its intricate molecular arrangement makes it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, cyanating agents, and amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-(2-CHLOROPHENYL)-2-CYANO-1-({2-[(2,4-DIMETHYLPHENYL)AMINO]-2-OXOETHYL}SULFANYL)-5-OXO-5-PHENYL-1-PENTEN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural complexity and versatility make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C35H30ClN3O3S

Molecular Weight

608.1 g/mol

IUPAC Name

N-[(Z)-3-(2-chlorophenyl)-2-cyano-1-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-5-phenylpent-1-enyl]benzamide

InChI

InChI=1S/C35H30ClN3O3S/c1-23-17-18-31(24(2)19-23)38-33(41)22-43-35(39-34(42)26-13-7-4-8-14-26)29(21-37)28(27-15-9-10-16-30(27)36)20-32(40)25-11-5-3-6-12-25/h3-19,28H,20,22H2,1-2H3,(H,38,41)(H,39,42)/b35-29+

InChI Key

VVFHERLXPOSIID-OZMGXUMRSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)CS/C(=C(\C#N)/C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl)/NC(=O)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC(=C(C#N)C(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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